Methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate
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Overview
Description
Methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with amino, hydroxy, and carboxylate functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with appropriate carboxylate precursors. One common method includes the reaction of 2-aminophenol with methyl chloroformate under basic conditions to form the desired benzoxazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal catalysts (e.g., palladium, copper) and nanocatalysts are frequently used. The reaction conditions are optimized to ensure high purity and yield of the final product. Solvents like dimethylformamide (DMF) and ethanol are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.
Reduction: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Esters and amides.
Scientific Research Applications
Methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Aminobenzoxazole: Lacks the hydroxy and carboxylate groups.
6-Hydroxybenzoxazole: Lacks the amino and carboxylate groups.
Uniqueness
Methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and biological activities. Its combination of amino, hydroxy, and carboxylate groups makes it a versatile molecule for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-14-8(13)4-2-5-7(3-6(4)12)15-9(10)11-5/h2-3,12H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOMUFFFHIXHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1O)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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